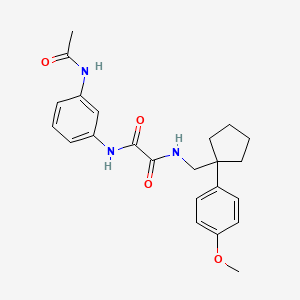
N1-(3-乙酰氨基苯基)-N2-((1-(4-甲氧基苯基)环戊基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its stability under various conditions. The presence of acetamidophenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
科学研究应用
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its stability and reactivity.
准备方法
The synthesis of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of aniline derivatives to form the acetamidophenyl group.
Cyclopentylmethanol derivative synthesis: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by cyclization to form the cyclopentylmethanol derivative.
Oxalamide formation: The final step involves the coupling of the acetamidophenyl and cyclopentylmethanol intermediates with oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the oxalamide bond, yielding the corresponding amines and carboxylic acids.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
作用机制
The mechanism of action of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The acetamidophenyl and methoxyphenyl groups contribute to its binding affinity and specificity, allowing it to influence various biochemical pathways.
相似化合物的比较
N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can be compared with similar compounds such as:
N1-(3-acetamidophenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the methoxy group, resulting in different reactivity and binding properties.
N1-(4-methoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the acetamidophenyl group, affecting its hydrogen bonding capabilities.
N1-(3-acetamidophenyl)-N2-(phenylmethyl)oxalamide: Lacks the cyclopentyl group, altering its steric and electronic properties.
The uniqueness of N1-(3-acetamidophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
属性
IUPAC Name |
N'-(3-acetamidophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(27)25-18-6-5-7-19(14-18)26-22(29)21(28)24-15-23(12-3-4-13-23)17-8-10-20(30-2)11-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,27)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZHKTFFRFRFBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
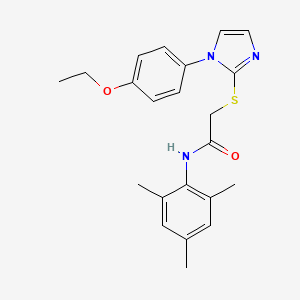
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2376876.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)
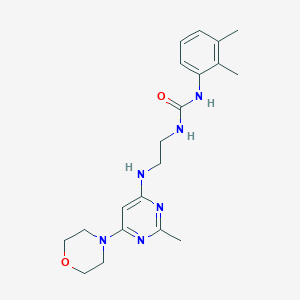
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
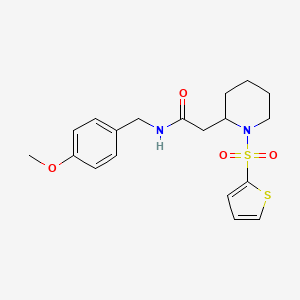
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)

![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)
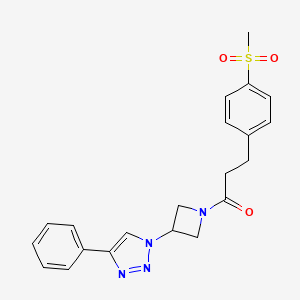
![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
